molecular formula C18H23NO4 B1205326 (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 6936-94-3

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Número de catálogo: B1205326
Número CAS: 6936-94-3
Peso molecular: 317.4 g/mol
Clave InChI: OMZSNIQSXZEIKB-ZHIYBZGJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a nitro group at the 4-position of the steroid nucleus, which significantly alters its chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol typically involves the nitration of estradiol derivatives. One common method is the nitration of estrone or estradiol using nitric acid in the presence of acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.

Análisis De Reacciones Químicas

Types of Reactions

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various steroid derivatives.

    Biology: Studied for its effects on estrogen receptors and its potential as a modulator of hormonal activity.

    Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol involves its interaction with estrogen receptors. The nitro group at the 4-position can influence the binding affinity and selectivity of the compound for different estrogen receptor subtypes. This interaction can modulate the transcriptional activity of estrogen-responsive genes, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

    Estrone: A naturally occurring estrogen with a similar steroid nucleus but lacking the nitro group.

    Estradiol: Another natural estrogen, differing in the absence of the nitro group.

    4-Nitroestrone: Similar to (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol but with a ketone group at the 17-position instead of a hydroxyl group.

Uniqueness

This compound is unique due to the presence of the nitro group, which significantly alters its chemical reactivity and biological activity compared to other estrogens. This modification can enhance its potential as a research tool and therapeutic agent.

Actividad Biológica

The compound (8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a synthetic derivative of estradiol characterized by its complex polycyclic structure and multiple stereocenters. The presence of a nitro group and hydroxyl groups in its structure significantly influences its biological activity. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

The compound's chemical structure can be summarized as follows:

PropertyDetails
IUPAC Name(8R,9S,13S,14S,17S)-13-methyl-4-nitro-6H-cyclopenta[a]phenanthrene-3,17-diol
Molecular FormulaC18H23N O4
CAS Number6936-94-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities primarily due to its structural similarity to natural estrogens. The following sections highlight specific areas of biological activity:

1. Estrogen Receptor Modulation

The compound has been studied for its potential to act as an estrogen receptor modulator. Its structural modifications allow it to bind to estrogen receptors (ERs), influencing various physiological processes such as cell proliferation and differentiation.

2. Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including LNCaP (prostate cancer) and T47-D (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay. Notably:
    • In LNCaP cells: IC50 = 10.20 µM
    • In T47-D cells: IC50 = 1.33 µM

These results suggest significant cytotoxic effects against specific cancer cell lines .

3. Antifungal Activity

The compound has also shown antifungal properties in preliminary studies. It was tested against fungal strains with varying degrees of effectiveness. Further research is needed to elucidate the mechanisms behind this activity .

Mechanistic Insights

The biological activity of the compound is influenced by its ability to undergo various chemical reactions:

  • Oxidation : Can lead to the formation of quinones which may enhance its reactivity and biological interactions.
  • Reduction : The nitro group can be reduced to an amino group which may alter its binding affinity to biological targets.
  • Substitution Reactions : The presence of the nitro group allows for nucleophilic substitution reactions that can modify the compound's pharmacological profile .

Case Studies

Several case studies have explored the biological effects of similar compounds with structural analogs:

  • Case Study on Anticancer Effects :
    • A study involving a series of steroid derivatives found that compounds with similar structural motifs exhibited potent anticancer activity against breast and prostate cancer cell lines.
    • The most active derivatives showed IC50 values comparable to established anticancer drugs .
  • Case Study on Estrogenic Activity :
    • Research demonstrated that certain nitro-substituted steroids could selectively modulate estrogen receptor activity in vitro and in vivo models.
    • This suggests potential applications in hormone replacement therapies and breast cancer treatment strategies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Due to its GHS classification (acute toxicity, skin/eye irritation), researchers must prioritize PPE: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate exposure (e.g., during weighing) and ensure fume hoods are operational for procedures generating aerosols. Store in sealed containers at controlled room temperature (20–25°C) under inert gas if instability is suspected . In case of skin contact, immediately wash with soap and water, and consult medical professionals with the SDS .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving absolute stereochemistry. Alternatively, use 2D NMR techniques (e.g., NOESY/ROESY) to analyze spatial proximities between protons, particularly around the methyl (C13) and hydroxyl (C3/C17) groups. Compare observed coupling constants (3JHH^3J_{HH}) in 1^1H NMR with computational models (e.g., DFT-based simulations) .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) to verify molecular formula and liquid chromatography (HPLC/UPLC) with UV/RI detectors for purity assessment (>>95%). For functional group analysis, employ FT-IR (e.g., nitro group absorption at ~1520 cm1^{-1}) and 13^{13}C NMR to confirm carbonyl and aromatic carbon environments .

Advanced Research Questions

Q. How can contradictory data on physical properties (e.g., melting point, solubility) be resolved?

  • Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorph transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds. Solubility studies should be conducted in standardized buffers (e.g., PBS, DMSO) under controlled temperatures, with results validated via triplicate measurements and comparison to literature .

Q. What strategies optimize the synthesis of this compound given its complex stereochemistry?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in Pd-mediated cross-coupling) to control stereocenters at C8, C9, and C16. Protect hydroxyl groups (C3/C17) with tert-butyldimethylsilyl (TBDMS) ethers during nitro group installation (C4) to prevent side reactions. Monitor reaction progress via TLC and isolate intermediates using flash chromatography with gradient elution .

Q. How should researchers address gaps in toxicological and ecotoxicological data for this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2, HEK293). For ecotoxicology, perform OECD-compliant tests: algal growth inhibition (OECD 201) and Daphnia magna acute toxicity (OECD 202). Cross-reference results with structurally similar steroids (e.g., estradiol derivatives) to infer potential hazards .

Q. What are the implications of this compound’s structural analogs in pharmacological research?

  • Methodological Answer : Analogues like β-estradiol 17-heptanoate ( ) share core steroidal frameworks but differ in substituents (e.g., nitro vs. heptanoate groups). Use molecular docking to compare binding affinities to steroid receptors (e.g., estrogen receptor alpha) and assess metabolic stability via liver microsome assays. Structure-activity relationship (SAR) studies can guide modifications to enhance selectivity or reduce off-target effects .

Q. Data-Driven Research Challenges

Q. How can computational modeling predict the compound’s stability under varying pH and temperature?

  • Methodological Answer : Perform molecular dynamics (MD) simulations using software like GROMACS to model degradation pathways (e.g., nitro group reduction). Validate predictions with accelerated stability studies (ICH Q1A guidelines): store samples at 40°C/75% RH and analyze degradation products via LC-MS .

Q. What experimental designs mitigate risks of byproduct formation during large-scale synthesis?

  • Methodological Answer : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Implement inline FTIR or Raman spectroscopy for real-time monitoring. For purification, employ preparative HPLC with C18 columns and mass-directed fraction collection .

Propiedades

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-4-nitro-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-18-9-8-11-10-4-6-15(20)17(19(22)23)13(10)3-2-12(11)14(18)5-7-16(18)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZSNIQSXZEIKB-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6936-94-3
Record name NSC39822
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39822
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC32055
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32055
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.